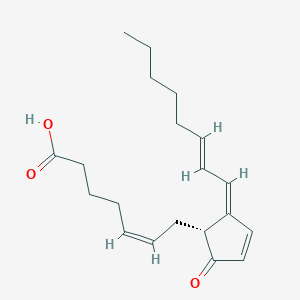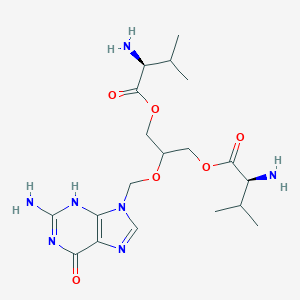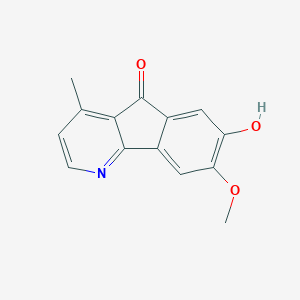
Isooncodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooncodine is a chemical compound that belongs to the family of opioids. It is a derivative of codeine, which is a natural alkaloid found in the opium poppy plant. Isooncodine is known for its analgesic properties, which make it useful in the treatment of pain.
Applications De Recherche Scientifique
Anion Receptors
Isoindoline has been utilized as a scaffold for constructing anion receptors. A study by Dydio, Zieliński, and Jurczak (2009) synthesized bishydrazide derivatives of isoindoline to investigate their anion-binding properties. These isoindoline-based ligands exhibited enhanced affinity towards halides compared to similar compounds and showed notable color changes in solution upon binding with highly basic anions (Dydio, Zieliński, & Jurczak, 2009).
Synthesis of Derivatives for Biological Testing
Research by Andrade-Jorge et al. (2017) focused on the green synthesis of isoindoline/isoindoline-1,3-dione derivatives. These derivatives, modeled from important biogenic amines, were evaluated in silico for their potential affinity with the human dopamine receptor D2 and tested in vivo in a Parkinsonism mouse model (Andrade-Jorge et al., 2017).
Immunomodulatory Drugs (IMIDs)
Frlan and Gobec (2017) evaluated new IMIDs (Immunomodulatory drugs) based on isoindolinone for the treatment of cancer and disorders associated with angiogenesis and inflammation. These compounds showed potent inhibition of TNF-α production and had antiproliferative activities against various cancer cell lines (Frlan & Gobec, 2017).
Catalysis for Isoindoline Synthesis
Zhou et al. (2013) described a palladium-catalyzed coupling reaction for the synthesis of isoindolines. This reaction allowed the formation of new bonds in a step-efficient manner, demonstrating the versatility of isoindoline in chemical synthesis (Zhou et al., 2013).
Antidepressant Activities
A study by Sun et al. (2022) synthesized isoindoline derivatives and evaluated their antidepressant activities. They found that these derivatives exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).
Biological Activities and Therapeutic Potential
Upadhyay et al. (2020) reviewed 1-Isoindolinone natural products, highlighting their diverse biological activities and therapeutic potential for chronic diseases. The review provided insights into the chemotaxonomic analyses, cellular targets/pathways, and medicinal chemistry of these compounds (Upadhyay et al., 2020).
Ligands and Metal Complexes
Csonka, Speier, and Kaizer (2015) reviewed isoindoline-based ligands, discussing their structure, reactivity, and applications in various fields including transition metal complexes (Csonka, Speier, & Kaizer, 2015).
Propriétés
Numéro CAS |
122890-43-1 |
|---|---|
Nom du produit |
Isooncodine |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-6-11(18-2)10(16)5-9(8)14(17)12(7)13/h3-6,16H,1-2H3 |
Clé InChI |
SQANFQYDLCUUNK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=C3C=C(C(=O)C=C3C2=O)OC)NC=C1 |
SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |
SMILES canonique |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |
Synonymes |
isooncodine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



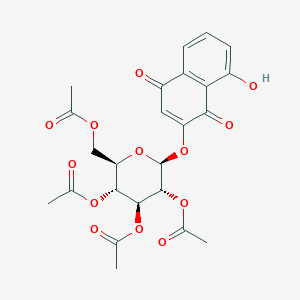
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
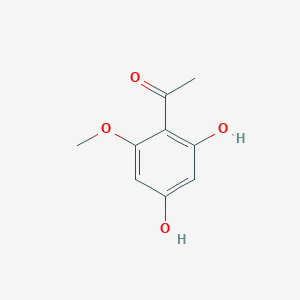
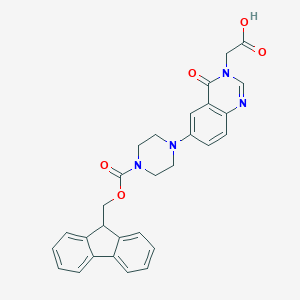
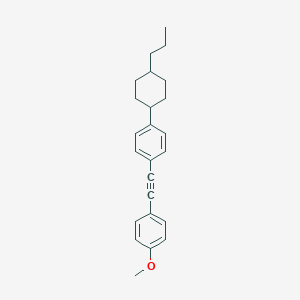
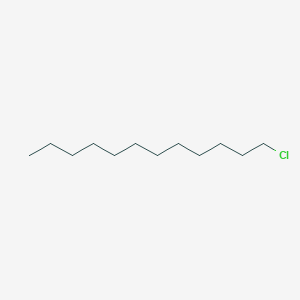
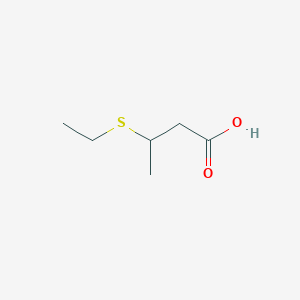
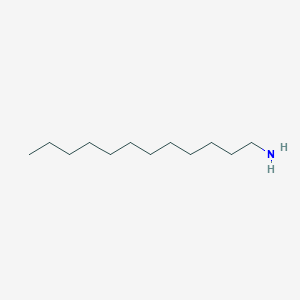
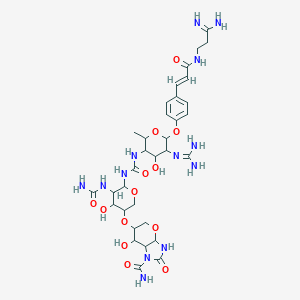
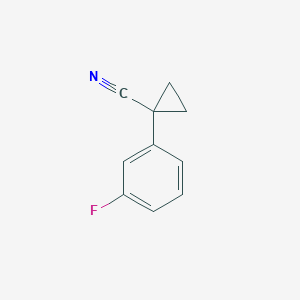

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
